molecular formula C19H20ClN3O2S B10900890 4-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B10900890
M. Wt: 389.9 g/mol
InChI Key: OJQITMMKKLVMIS-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzene sulfonamide group, and various substituents

Preparation Methods

The synthesis of 4-CHLORO-N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-CHLORO-N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, leading to the formation of new derivatives. Common reagents include sodium azide or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-CHLORO-N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE include other pyrazole derivatives and sulfonamides. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

    4-Chloro-3,5-dinitropyrazole: A precursor for various derivatives with different functional groups.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with distinct properties and applications.

The uniqueness of 4-CHLORO-N~1~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

4-chloro-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C19H20ClN3O2S/c1-13-4-6-16(7-5-13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-10-8-17(20)9-11-18/h4-11,22H,12H2,1-3H3

InChI Key

OJQITMMKKLVMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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